molecular formula C13H10N2O4S B8561206 2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 92086-95-8

2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid

Cat. No.: B8561206
CAS No.: 92086-95-8
M. Wt: 290.30 g/mol
InChI Key: RLJPRQPDUAQGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H10N2O4S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

92086-95-8

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-4-nitrobenzoic acid

InChI

InChI=1S/C13H10N2O4S/c14-10-3-1-2-4-11(10)20-12-7-8(15(18)19)5-6-9(12)13(16)17/h1-7H,14H2,(H,16,17)

InChI Key

RLJPRQPDUAQGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Cyano-6H-dibenz[b,e][1,4]oxathiepin (IIa) may be prepared according to the following general reaction scheme: ##STR6## wherein R2 and R3 are as previously defined, by treating an appropriately substituted (R2 and/or R3) o-aminothiophenol with 2-chloro-4-nitrobenzoic acid in the presence of cuprous oxide to form the corresponding 2-(o-aminophenylthio)-4-nitrobenzoic acid which then is suspended in water, acidified with sulfuric acid, treated with sodium nitrite followed by sodium fluoroborate to obtain the diazonium fluoroborate which is heated in 50% sulfuric acid to obtain the corresponding 2-(o-hydroxyphenylthio)-4nitrobenzoic acid. The acid product is treated with borane in tetrahydrofuran to form the corresponding 2-(o-hydroxyphenylthio)-4-nitrobenzyl alcohol which is cyclized in the presence of dicyclohexylcarbodiimide (DCC) to form the corresponding 9-nitro6H-dibenz[b,e][1,4]oxathiepin. The nitro group then is reduced to the 9-amino compound with stannous chloride and the amine is treated with sodium nitrite followed by a mixture of cuprous cyanide and potassium cyanide to obtain the desired 9-cyano-6H-dibenz[b,e][1,4]oxathiepin of formula IIa.
[Compound]
Name
9-Cyano-6H-dibenz[b,e][1,4]oxathiepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Heat a mixture of 466 g (3.72 moles) of 2-aminothiophenol, 250 g (1.24 moles) of 2-chloro-4-nitrobenzoic acid, 1.25 liters of quinoline, 192 g (1.34 moles) of cuprous oxide and 125 ml of pyridine in an oil bath at 160°-170° C. with mechanical stirring for 90 minutes. Cool the mixture to room temperature and add 1.87 liters of concentrated hydrochloric acid followed by 625 ml of water. Separate the precipitate and wash well with water. Extract the washed precipitate into boiling methanol and filter. Treat the hot filtrate with charcoal, filter and strip to dryness. Dissolve the residue in aqueous sodium hydroxide, filter and treat with charcoal. Acidify the filtrate and separate the precipitate. (Yield: 38 g).
Quantity
466 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.87 L
Type
reactant
Reaction Step Two
Name
Quantity
625 mL
Type
solvent
Reaction Step Three

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